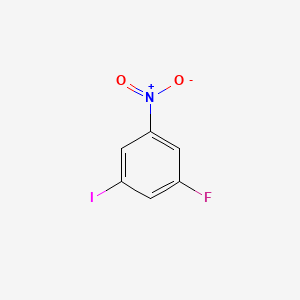








|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([N+:21]([O-:23])=[O:22])[CH:5]=[C:6](C2C=C3C(=CC=2)NC(C)(C)C=C3C)[CH:7]=1.[I:24]C1C=C(C=C([N+]([O-])=O)C=1)N>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([N+:21]([O-:23])=[O:22])[CH:5]=[C:6]([I:24])[CH:7]=1
|


|
Name
|
6-(5-Fluoro-3-nitrophenyl)-1,2-dihydro-2,2,4-trimethylquinoline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=C(C1)C=1C=C2C(=CC(NC2=CC1)(C)C)C)[N+](=O)[O-]
|
|
Name
|
Compound 280
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=C(C1)C=1C=C2C(=CC(NC2=CC1)(C)C)C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
543.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(N)C=C(C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
to continue stirring for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Nitrogen was bubbled through the colorless solution for 15 min
|
|
Duration
|
15 min
|
|
Type
|
ADDITION
|
|
Details
|
At that point approximately 500 mg nitrosonium tetrafluoroborate was added in one portion
|
|
Type
|
CUSTOM
|
|
Details
|
dry
|
|
Type
|
CUSTOM
|
|
Details
|
deoxygenated ortho-dichlorobenzene
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
A distillation apparatus was fitted to the reaction flask
|
|
Type
|
TEMPERATURE
|
|
Details
|
was heated until the material
|
|
Type
|
DISTILLATION
|
|
Details
|
had completely distilled over
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was isolated
|
|
Type
|
WASH
|
|
Details
|
by washing the residue through a short column (74 mL silica, hexane)
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by silica gel chromatography (74 mL silica, hexane)
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=C(C1)I)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 279.4 mg | |
| YIELD: PERCENTYIELD | 50% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |